

Technical Support Center: Validating CRTh2 Antibody Specificity for Flow Cytometry

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Compound of Interest		
Compound Name:	Crth2-IN-1	
Cat. No.:	B8777224	Get Quote

This guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the specificity of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antibodies for use in flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is CRTh2 and on which cell types is it expressed?

A1: CRTh2 (also known as CD294, GPR44, or PTGDR2) is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1] It is a key marker for identifying type-2 immune cells and is reliably expressed on T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3] Its expression is generally low or absent on Th1 cells.

Q2: Why is it critical to validate the specificity of a new CRTh2 antibody?

A2: Antibody validation is essential to ensure that the antibody binds strongly and specifically to CRTh2 and not to other off-target proteins. For flow cytometry, which relies on the precise identification of cell populations, using an unvalidated antibody can lead to inaccurate cell gating, false-positive or false-negative results, and misinterpreted data. Validation confirms the antibody's reliability for its intended application.

Q3: What are the essential positive and negative controls for CRTh2 antibody validation?

A3:



- Positive Controls: Primary human or mouse cells known to express CRTh2 are ideal. These
 include in vitro-polarized Th2 cells, peripheral blood eosinophils, and basophils. Cell lines
 engineered to overexpress CRTh2 can also be used.
- Negative Controls: Cells where the target protein is known to be absent are crucial. In vitropolarized Th1 cells, which show little to no CRTh2 expression, are an excellent negative
 control. Additionally, cell lines known not to express CRTh2 (e.g., Jurkat T cells, which have
 very low expression) can be used. For definitive validation, CRTh2 knockout/knockdown cell
 lines are the gold standard.

Q4: What is the role of an isotype control, and is it sufficient for validation?

A4: An isotype control is an antibody with the same immunoglobulin class (e.g., IgG2a, kappa) and fluorochrome conjugation as the primary antibody but lacks specificity for the target protein. It is used to estimate the level of non-specific binding caused by the antibody's Fc region or the fluorochrome itself. While useful, isotype controls are not a substitute for proper validation using positive and negative cell controls and should be interpreted with caution.

Q5: What is a PGD2 competition assay?

A5: A PGD2 competition assay is a functional validation method to confirm that the antibody binds specifically to the CRTh2 receptor. The experiment involves pre-incubating CRTh2-positive cells with an excess of unlabeled PGD2, the natural ligand for CRTh2, before adding the fluorescently labeled CRTh2 antibody. If the antibody is specific, the PGD2 will occupy the receptor's binding site, leading to a significant reduction in the antibody's fluorescence signal.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Causes	Recommended Solutions
High background staining on negative control cells	1. Antibody concentration is too high. 2. Non-specific binding via Fc receptors (especially on monocytes). 3. Inadequate washing steps. 4. Issues with dead cells.	1. Titrate the antibody. Determine the optimal concentration that gives the best signal-to-noise ratio. 2. Use an Fc blocking reagent. This is particularly important when working with whole blood or primary immune cells. 3. Increase the number and volume of washes between staining steps. 4. Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Weak or no signal on positive control cells	1. Antibody concentration is too low. 2. The target protein is intracellular, but the cells were not permeabilized. 3. The fluorochrome has been damaged by light exposure or improper storage. 4. The antibody is not specific for the target species (e.g., using a human-specific antibody on mouse cells).	1. Titrate the antibody to find the optimal concentration. 2. CRTh2 is a surface receptor; ensure you are not using a protocol for intracellular staining unless intended. If staining intracellularly, use an appropriate fixation and permeabilization buffer. 3. Store antibodies as recommended (typically at 4°C in the dark). Check fluorochrome integrity with positive controls. 4. Verify antibody species reactivity on the manufacturer's datasheet.
Signal is present but not reduced in the PGD2 competition assay	 The antibody does not bind to the PGD2 binding site (e.g., it binds to a different epitope). The antibody has very high 	This indicates that the antibody's binding is not blocked by the natural ligand. While it may still be specific to



affinity, and the PGD2 concentration is insufficient to compete effectively. 3. The antibody is not specific to CRTh2.

another part of the CRTh2 protein, it fails this functional validation test. 2. Increase the concentration of PGD2 and/or the pre-incubation time. 3. If the signal is not reduced even with high PGD2 concentrations, the antibody may be binding non-specifically. Correlate results with other validation methods, such as staining knockout cells.

Experimental Protocols & Data Protocol 1: CRTh2 Antibody Titration

Objective: To determine the optimal concentration of the CRTh2 antibody that provides the brightest signal on positive cells with the lowest signal on negative cells (best signal-to-noise ratio).

Methodology:

- Prepare a mixed population of CRTh2-positive (e.g., human Th2 cells) and CRTh2-negative (e.g., human Th1 cells) cells.
- Create a series of dilutions of the CRTh2 antibody (e.g., from 1:25 to 1:1600).
- Aliquot 1x10⁶ cells into separate tubes for each antibody dilution and for control samples (unstained and isotype).
- Add the appropriate volume of the diluted antibody to each tube.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS + 2% FBS).



- Resuspend cells in 300 μL of staining buffer and acquire data on a flow cytometer.
- Analyze the Mean Fluorescence Intensity (MFI) for both the positive and negative populations at each concentration. The optimal concentration is the one that maximizes the signal-to-noise ratio.

Table 1: Example Titration Data for a CRTh2 Antibody

Antibody Dilution	CRTh2+ Cells MFI	CRTh2- Cells MFI	Signal-to-Noise Ratio (MFI+ / MFI-)
1:25	15,500	800	19.4
1:50	18,200	650	28.0
1:100	17,900	450	39.8
1:200	14,100	300	37.1
1:400	8,500	250	34.0
1:800	4,200	220	19.1
1:1600	2,100	210	10.0

Optimal dilution is determined to be 1:100.

Protocol 2: Validation with Positive/Negative Controls

Objective: To confirm the antibody specifically stains cells known to express CRTh2 and not those that lack its expression.

Methodology:

- Obtain populations of CRTh2-positive cells (e.g., human peripheral blood eosinophils) and CRTh2-negative cells (e.g., Jurkat T cells).
- Aliquot 1x10⁶ cells of each type into separate tubes. Include unstained and isotype controls for both cell types.



- Stain the cells with the CRTh2 antibody at its pre-determined optimal concentration.
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with flow cytometry staining buffer.
- Resuspend and acquire data on a flow cytometer.
- Compare the staining profile of the positive and negative cell populations.

Table 2: Example Data from Positive/Negative Control Staining

Cell Type	Control	% Positive	MFI of Positive Population
Eosinophils	Unstained	0.1%	N/A
Eosinophils	Isotype	1.5%	550
Eosinophils	CRTh2 Antibody	98.2%	21,500
Jurkat Cells	Unstained	0.2%	N/A
Jurkat Cells	Isotype	0.8%	480
Jurkat Cells	CRTh2 Antibody	5.8%	950

The data shows high specificity for CRTh2-expressing eosinophils with minimal staining on CRTh2-low Jurkat cells.

Protocol 3: PGD2 Ligand Competition Assay

Objective: To functionally validate that the antibody binds specifically to the CRTh2 receptor's ligand-binding region.

Methodology:

• Use a CRTh2-positive cell type (e.g., in vitro-differentiated Th2 cells).



- Prepare three sets of tubes: (A) No PGD2, (B) Pre-incubation with PGD2, (C) Unstained control.
- To tube B, add a 100-fold molar excess of unlabeled PGD2. To tube A, add an equivalent volume of buffer.
- Incubate both tubes for 20 minutes at room temperature.
- Without washing, add the CRTh2 antibody at its optimal concentration to both tubes A and B.
- Incubate for 30 minutes at 4°C in the dark.
- · Wash cells twice with cold flow cytometry staining buffer.
- Resuspend and acquire data. A specific antibody will show a significant reduction in MFI in the PGD2-treated sample.

Table 3: Example Data from PGD2 Competition Assay

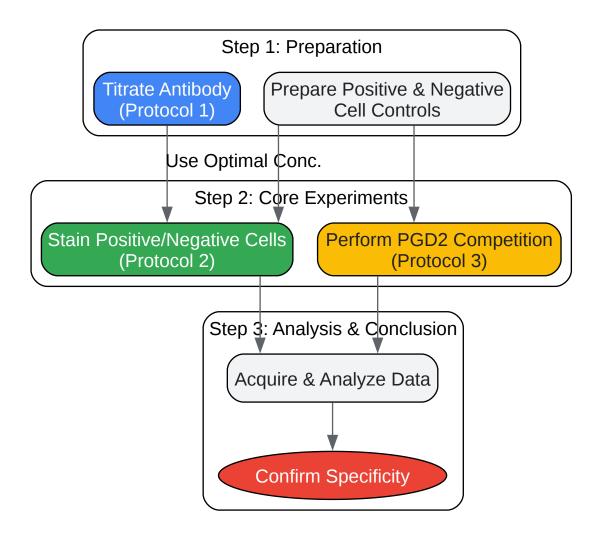
Condition	MFI of CRTh2+ Population	% Reduction in MFI
CRTh2 Antibody Only	19,800	N/A
PGD2 + CRTh2 Antibody	3,500	82.3%

A significant reduction in MFI demonstrates that PGD2 successfully competed with the antibody for binding, confirming specificity.

Visualizations

Experimental Workflows and Signaling Pathways



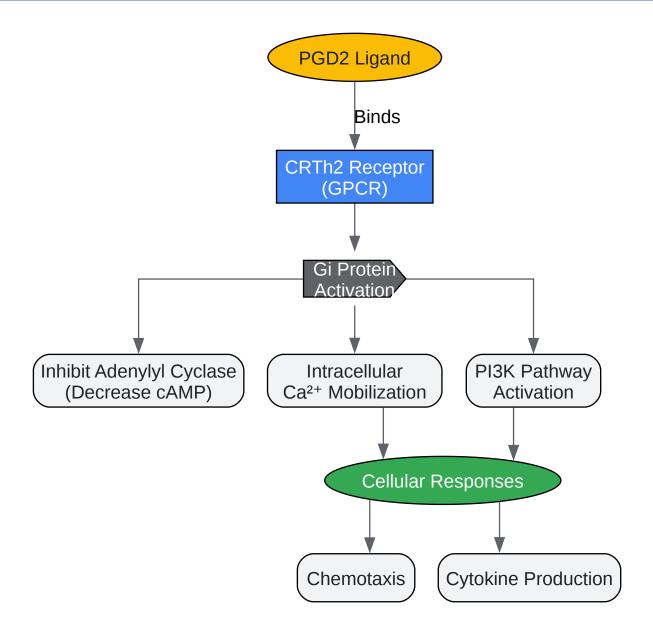


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Caption: Workflow for CRTh2 antibody validation.

Caption: Principle of the PGD2 competition assay.





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Caption: Simplified CRTh2 signaling pathway.

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